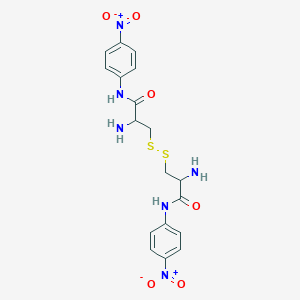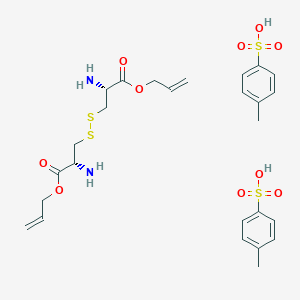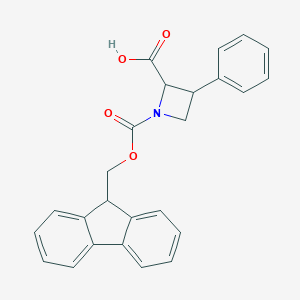
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid
Vue d'ensemble
Description
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a chemical compound with the molecular formula C25H21NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is 399.44 . The empirical formula is C25H21NO4 .Physical And Chemical Properties Analysis
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a solid compound . It has a molecular weight of 399.5 and should be stored at 0-8°C .Applications De Recherche Scientifique
Glycosylation of Fmoc Amino Acids : Fmoc amino acids, including those with unprotected carboxyl groups, have been glycosylated with sugar 1,2-trans-acetates under Lewis acid promotion. This method is significant in the synthesis of neoglycopeptides and can be applied in solid-phase peptide synthesis (Elofsson, Walse, & Kihlberg, 1991).
Preparation for Glycopeptide Synthesis : The glycosylation of N α-Fmoc amino acids with unprotected α-carboxyl group has been demonstrated, using carbohydrate 1,2-trans peracetates and Lewis acids. This produces glycosylated building blocks, suitable for stepwise synthesis of glycopeptides (Salvador, Elofsson, & Kihlberg, 1995).
Synthesis of Fmoc-Protected Morpholine-3-Carboxylic Acid : A practical route for synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid has been developed, showing compatibility with solid-phase peptide synthesis. This is important for applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Synthesis of Fmoc-Protected Amino Acids and Short Peptides : Fmoc-modified amino acids and peptides have shown remarkable self-assembly features and are used in a variety of applications, including cell cultivation, bio-templating, and drug delivery. Their inherent hydrophobicity and aromaticity promote the association of building blocks (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Use in Hydrogelation and Self-Assembly : The development of hydrogels from the self-assembly of low molecular weight hydrogelators, like Fmoc-protected aromatic amino acids, has been explored. The study highlights the influence of side-chain modifications on self-assembly and hydrogelation behavior (Ryan, Doran, Anderson, & Nilsson, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/t21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOPSBYDIMJRP-GGAORHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid | |
CAS RN |
204320-45-6 | |
| Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




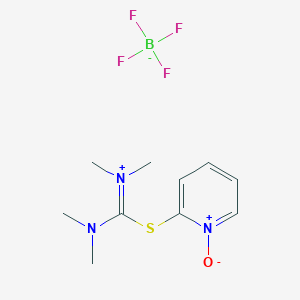
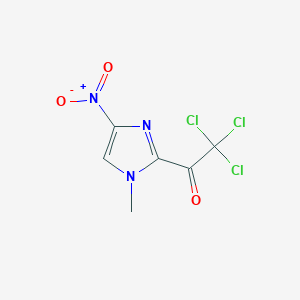



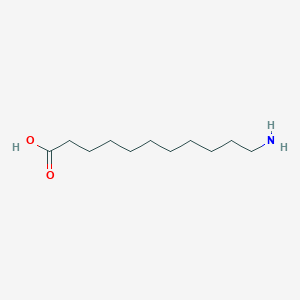
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)


